![molecular formula C12H11NOS B12797154 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol CAS No. 80008-55-5](/img/structure/B12797154.png)
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
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Overview
Description
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a complex organic compound with a unique structure that combines elements of pyrrole and benzothiazepine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-d][1,5]benzothiazepine: A structurally similar compound with slight variations in its chemical structure.
Benzothiazepine derivatives: Compounds with similar core structures but different functional groups attached.
Uniqueness
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is unique due to its specific combination of pyrrole and benzothiazepine elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol (CAS No. 80008-55-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11NOS
- Molecular Weight : 217.2868 g/mol
- Boiling Point : 416°C at 760 mmHg
- Density : 1.33 g/cm³
- Flash Point : 205.4°C
Antioxidant Properties
Recent studies have indicated that derivatives of pyrrolo compounds exhibit significant antioxidant activity. The presence of hydroxyl (OH) and amino (NH) groups in the structure contributes to their ability to scavenge free radicals. For instance, a study demonstrated that synthesized pyrroloimidazole derivatives showed comparable antioxidant efficacy to conventional antioxidants when assessed using DPPH radical scavenging and FRAP assays .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. The disk diffusion method has been employed to evaluate its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess bacteriostatic properties, highlighting their potential as antimicrobial agents .
Neuropharmacological Effects
Pyrrolo[1,3]benzothiazepine derivatives have been studied for their neuropharmacological effects, particularly as potential atypical antipsychotic agents. Research has focused on their interaction with serotonin and dopamine receptors, suggesting that modifications in their structure could enhance their therapeutic profiles for treating psychiatric disorders .
Case Study 1: Antioxidant Efficacy
A research group synthesized several pyrrolo derivatives and evaluated their antioxidant properties using both DPPH and FRAP assays. The findings revealed that certain derivatives exhibited remarkable scavenging activity against free radicals, indicating their potential utility in preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Assessment
In another study, researchers tested the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its viability as a candidate for developing new antimicrobial agents.
Summary of Biological Activities
Properties
CAS No. |
80008-55-5 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C12H11NOS/c14-11-8-15-12-6-2-1-4-10(12)13-7-3-5-9(11)13/h1-7,11,14H,8H2 |
InChI Key |
OURJFZBVOQLNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CN2C3=CC=CC=C3S1)O |
Origin of Product |
United States |
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